molecular formula C15H15NO3 B13599245 Methyl4-[(4-aminophenoxy)methyl]benzoate

Methyl4-[(4-aminophenoxy)methyl]benzoate

Cat. No.: B13599245
M. Wt: 257.28 g/mol
InChI Key: OYLYJJQVEIFYOT-UHFFFAOYSA-N
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Description

Methyl 4-[(4-aminophenoxy)methyl]benzoate is an organic compound with the molecular formula C15H15NO3. It is a derivative of benzoic acid and contains both an ester and an amine functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(4-aminophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-aminophenol with methyl 4-bromomethylbenzoate. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminophenol attacks the bromomethyl group of methyl 4-bromomethylbenzoate, resulting in the formation of methyl 4-[(4-aminophenoxy)methyl]benzoate.

Industrial Production Methods

In an industrial setting, the production of methyl 4-[(4-aminophenoxy)methyl]benzoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-aminophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[(4-aminophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-aminophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-[(4-aminophenoxy)methyl]benzoate can be compared with similar compounds such as:

    Methyl 4-aminobenzoate: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    Methyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of an amino group, leading to different biological activities.

    Methyl 4-(4-chlorophenoxy)benzoate:

The uniqueness of methyl 4-[(4-aminophenoxy)methyl]benzoate lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 4-[(4-aminophenoxy)methyl]benzoate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3

InChI Key

OYLYJJQVEIFYOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N

Origin of Product

United States

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